

An In-depth Technical Guide to the Physicochemical Properties of Octadecyl Gallate

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Compound of Interest		
Compound Name:	Stearyl gallate	
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Introduction

Octadecyl gallate, also known as **stearyl gallate**, is an organic compound formed from the esterification of gallic acid and octadecanol.[1] It belongs to the family of alkyl gallates, which are recognized for their significant antioxidant properties. The molecule incorporates a hydrophilic galloyl group, responsible for its free-radical scavenging activity, and a long, lipophilic octadecyl (stearyl) chain. This amphiphilic nature governs its solubility, membrane interactions, and applications. Octadecyl gallate is utilized as an antioxidant and preservative in various industries, including cosmetics, food, and pharmaceuticals, to prevent the oxidative degradation of fats and oils.[2] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and relevant data.

Chemical Identity and Structure

Octadecyl gallate is structurally defined by a 3,4,5-trihydroxybenzoyl moiety attached to an eighteen-carbon alkyl chain via an ester linkage.

- IUPAC Name: Octadecyl 3,4,5-trihydroxybenzoate[3]
- Synonyms: Stearyl Gallate, Gallic Acid Stearyl Ester[1][4]
- CAS Number: 10361-12-3[1][4][5]



Molecular Formula: C25H42O5[1][4]

Molecular Weight: 422.6 g/mol [1][4]

Physicochemical Properties

The key physicochemical data for octadecyl gallate are summarized in the table below. These properties are crucial for formulation development, understanding its biological transport, and predicting its behavior in various systems.

Property	Value	Reference(s)
Appearance	Off-white to light yellow powder/crystal	[1]
Melting Point	95 °C	[1][6]
Boiling Point	583.0 ± 45.0 °C (Predicted)	[1]
Density	1.048 ± 0.06 g/cm ³ (Predicted)	[1][4]
Vapor Pressure	3.44E-14 mmHg at 25°C	[4]
Water Solubility	Insoluble	[1]
рКа	7.93 ± 0.25 (Predicted)	[1]
LogP (Octanol/Water)	Not explicitly found, but high due to the long alkyl chain.	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and identification of octadecyl gallate.



Spectroscopy	Key Data / Observations	Reference(s)
¹ H NMR	Spectral data is available confirming the presence of aromatic protons from the galloyl group and aliphatic protons from the octadecyl chain.	[7]
¹³ C NMR	Data for related gallates show characteristic signals for the carboxyl group, aromatic carbons, and the aliphatic carbons of the alkyl chain.	[8][9]
Infrared (IR)	Expected characteristic peaks include O-H stretching (from phenolic groups), C=O stretching (from the ester), C=C stretching (from the aromatic ring), and C-H stretching (from the alkyl chain).	[10][11][12]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Determination of Solubility

The solubility of gallic acid esters can be determined using a static analytical method, followed by quantification with High-Performance Liquid Chromatography (HPLC).

• Preparation of Saturated Solutions: An excess amount of octadecyl gallate is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed vial.



- Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. A syringe with a filter (e.g., $0.45~\mu m$) is then used to carefully withdraw an aliquot of the supernatant.
- Quantification by HPLC: The filtered solution is appropriately diluted and injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A preestablished calibration curve of known octadecyl gallate concentrations is used to determine the concentration in the saturated solution.

Determination of Melting Point

The melting point is a key indicator of purity and is typically determined using the capillary method.

- Sample Preparation: A small amount of finely powdered, dry octadecyl gallate is packed into a capillary tube.
- Measurement: The capillary tube is placed in a melting point apparatus.
- Heating and Observation: The temperature is increased at a controlled rate. The melting
 range is recorded from the temperature at which the first drop of liquid appears to the
 temperature at which the entire sample becomes a clear liquid.

Determination of pKa

The pKa value, which describes the acidity of the phenolic hydroxyl groups, is critical for understanding the ionization state of the molecule at different pH values. While the provided pKa is a predicted value, it can be determined experimentally.

• Potentiometric Titration: A solution of octadecyl gallate in a suitable solvent mixture (e.g., water-ethanol) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the titration curve.



• UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of octadecyl gallate is recorded in a series of buffer solutions with varying pH values. The phenolic hydroxyl groups will deprotonate as the pH increases, causing a shift in the absorption maxima. The pKa can be calculated by plotting the absorbance at a specific wavelength against the pH.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the standard protocol.[13]

- System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to pre-saturate each other.
- Partitioning: A known amount of octadecyl gallate is dissolved in the n-octanol phase. This solution is then mixed with the aqueous phase in a separatory funnel and shaken vigorously to facilitate partitioning between the two phases.
- Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of octadecyl gallate in one or both phases is then determined using a suitable analytical technique, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
 this value.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for solubility determination.

Caption: Lipophilicity's influence on gallate antioxidant activity.

Caption: Conceptual inhibition of NLRP3 inflammasome by alkyl gallates.

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